molecular formula C14H18IN3 B15184791 Iomethin I-123 CAS No. 67150-99-6

Iomethin I-123

Cat. No.: B15184791
CAS No.: 67150-99-6
M. Wt: 351.22 g/mol
InChI Key: XKUMTLINEKGTOG-RGEMYEQESA-N
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Description

Iomethin I-123, also known as Iofetamine I-123, is a radiopharmaceutical compound used primarily in nuclear medicine for cerebral blood perfusion imaging. It is a lipid-soluble amine labeled with the radioactive isotope iodine-123. This compound is utilized in single-photon emission computed tomography (SPECT) to evaluate cerebral blood flow and diagnose conditions such as non-lacunar stroke, complex partial seizures, and early Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iomethin I-123 involves the iodination of N-isopropylamphetamine. The precursor, N-isopropylamphetamine, undergoes an electrophilic substitution reaction with iodine-123 to form this compound. The reaction typically requires a solvent such as acetic acid and a catalyst like copper (II) sulfate to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound involves the use of a cyclotron to produce iodine-123 from xenon-124 via the nuclear reaction ({124}Xe(p,2n){123}Cs \rightarrow ^{123}Xe \rightarrow ^{123}I). The iodine-123 is then purified and used in the iodination reaction to produce this compound. The process includes steps to ensure high radiochemical purity and specific activity .

Chemical Reactions Analysis

Types of Reactions

Iomethin I-123 primarily undergoes electrophilic substitution reactions due to the presence of the iodine atom. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as iodine-123 and catalysts like copper (II) sulfate in acetic acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major product of the iodination reaction is this compound itself. Oxidation and reduction reactions can lead to the formation of various iodinated and deiodinated derivatives, respectively .

Scientific Research Applications

Iomethin I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Iomethin I-123 exerts its effects by being transported into adrenergic nerve terminals via the noradrenaline uptake transporter. Once inside the nerve terminals, it is rapidly cleared from systemic circulation and accumulates in adrenergically innervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .

Comparison with Similar Compounds

Properties

CAS No.

67150-99-6

Molecular Formula

C14H18IN3

Molecular Weight

351.22 g/mol

IUPAC Name

N-(7-(123I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15-4

InChI Key

XKUMTLINEKGTOG-RGEMYEQESA-N

Isomeric SMILES

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[123I]

Canonical SMILES

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I

Origin of Product

United States

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